

An In-depth Technical Guide to the Physiological Effects of VDM11 Administration

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Compound of Interest		
Compound Name:	VDM11	
Cat. No.:	B13399542	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document delineates the physiological impacts, mechanism of action, and experimental validation of **VDM11**, a selective inhibitor of the anandamide membrane transporter.

Introduction: VDM11 and the Endocannabinoid System

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, mood, appetite, and sleep.[1][2] It primarily consists of cannabinoid receptors (CB1 and CB2), endogenous ligands known as endocannabinoids (like anandamide, AEA), and enzymes responsible for their synthesis and degradation.[3][4]

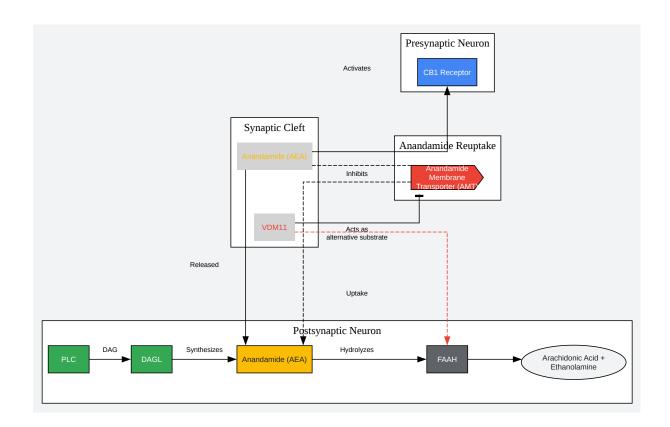
VDM11 (N-(4-hydroxy-2-methylphenyl)-5Z,8Z,11Z,14Z-eicosatetraenamide) is a synthetic compound that functions as a selective inhibitor of the anandamide membrane transporter (AMT).[5][6] By blocking this transporter, **VDM11** effectively increases the extracellular concentration and duration of action of anandamide, thereby potentiating its effects on cannabinoid receptors.[6] This guide provides a comprehensive overview of the physiological consequences of **VDM11** administration, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms.



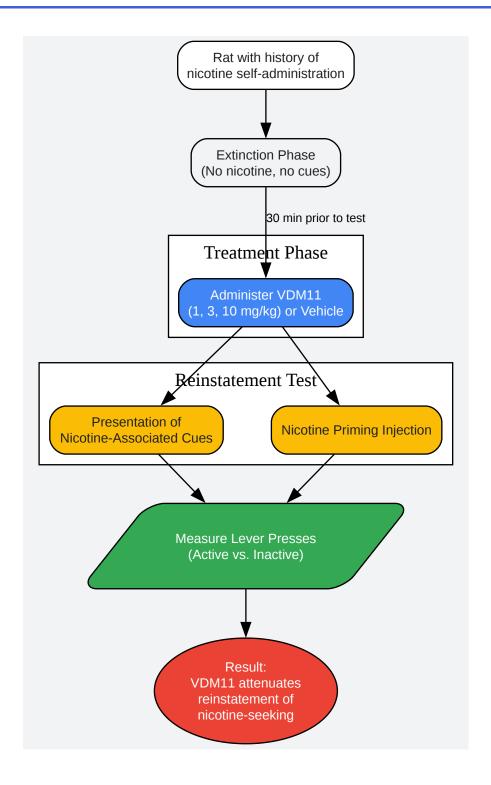
Mechanism of Action of VDM11

VDM11's primary mechanism is the inhibition of anandamide reuptake from the synaptic cleft. [5] This leads to an accumulation of anandamide, which then activates cannabinoid receptors, predominantly the CB1 receptor in the central nervous system.[5] Interestingly, some studies suggest that **VDM11** can also act as a substrate for Fatty Acid Amide Hydrolase (FAAH), the primary enzyme that degrades anandamide.[2][7] This dual action—blocking reuptake while also potentially competing for the same degrading enzyme—complicates its pharmacological profile but underscores its significant impact on AEA signaling.

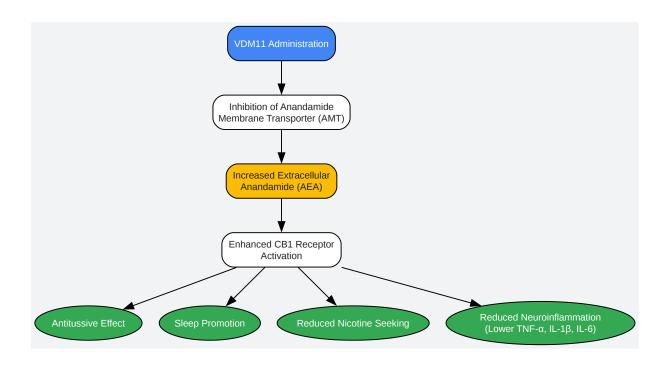












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References

- 1. Revealing the role of the endocannabinoid system modulators, SR141716A, URB597 and VDM-11, in sleep homeostasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor VDM11: evidence that VDM11 acts as an FAAH substrate PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]



- 4. Enzymatic Pathways That Regulate Endocannabinoid Signaling in the Nervous System -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of N-arachidonoyl-(2-methyl-4-hydroxyphenyl) amine (VDM11), an anandamide transporter inhibitor, on capsaicin-induced cough in mice PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anandamide membrane transporter inhibitor, VDM-11, modulates sleep and c-Fos expression in the rat brain PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of fatty acid amide hydrolase and monoacylglycerol lipase by the anandamide uptake inhibitor VDM11: evidence that VDM11 acts as an FAAH substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
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